Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13465456
InChI: InChI=1S/C16H24N2O3/c1-2-18(15-8-9-17(12-15)10-11-19)16(20)21-13-14-6-4-3-5-7-14/h3-7,15,19H,2,8-13H2,1H3/t15-/m0/s1
SMILES: CCN(C1CCN(C1)CCO)C(=O)OCC2=CC=CC=C2
Molecular Formula: C16H24N2O3
Molecular Weight: 292.37 g/mol

Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13465456

Molecular Formula: C16H24N2O3

Molecular Weight: 292.37 g/mol

* For research use only. Not for human or veterinary use.

Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester -

Specification

Molecular Formula C16H24N2O3
Molecular Weight 292.37 g/mol
IUPAC Name benzyl N-ethyl-N-[(3S)-1-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate
Standard InChI InChI=1S/C16H24N2O3/c1-2-18(15-8-9-17(12-15)10-11-19)16(20)21-13-14-6-4-3-5-7-14/h3-7,15,19H,2,8-13H2,1H3/t15-/m0/s1
Standard InChI Key KRNZIZUIDWCTMY-HNNXBMFYSA-N
Isomeric SMILES CCN([C@H]1CCN(C1)CCO)C(=O)OCC2=CC=CC=C2
SMILES CCN(C1CCN(C1)CCO)C(=O)OCC2=CC=CC=C2
Canonical SMILES CCN(C1CCN(C1)CCO)C(=O)OCC2=CC=CC=C2

Introduction

Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester is a complex organic compound with significant potential in various fields, including chemistry, biology, and medicine. This compound features a pyrrolidine ring, a hydroxyethyl group, and a benzyl ester moiety, making it versatile for synthetic and research purposes.

Synthesis Methods

The synthesis of Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester involves multiple steps:

  • Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane under basic conditions.

  • Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using an appropriate alkyl halide and a hydroxyl-containing nucleophile.

  • Formation of the Carbamic Acid Ester: The carbamic acid ester can be formed by reacting the amine with an appropriate chloroformate under basic conditions.

  • Benzyl Ester Formation: The final step involves the esterification of the carbamic acid with benzyl alcohol under acidic conditions.

Mechanism of Action and Biological Activity

The mechanism of action of Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. The hydroxyethyl group and the pyrrolidine ring may interact with enzymes or receptors, modulating their activity. The benzyl ester moiety may facilitate the compound’s binding to hydrophobic pockets in proteins, enhancing its efficacy.

Biological Activity Overview

  • Enzyme Modulation: The compound may influence enzyme kinetics through reversible or irreversible binding, impacting metabolic pathways.

  • Receptor Interaction: It could act as an agonist or antagonist at various receptor sites, potentially affecting neurotransmitter systems.

Research Findings and Potential Applications

Recent studies have highlighted the compound's potential in various therapeutic areas. Its unique structural features contribute to its biological activity, making it a candidate for further investigation in medicinal chemistry .

Potential ApplicationDescription
Medicinal ChemistryPotential therapeutic applications due to its interaction with biological targets.
Pharmacological ResearchAbility to modulate enzyme activity and receptor interactions.

Comparison with Similar Compounds

Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester is distinct due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds with different ester groups.

Similar Compounds

  • Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid methyl ester

  • Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid ethyl ester

  • Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid propyl ester

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